molecular formula C6H8O3 B8349691 3-ethyl-4-hydroxyfuran-2(5H)-one

3-ethyl-4-hydroxyfuran-2(5H)-one

Cat. No.: B8349691
M. Wt: 128.13 g/mol
InChI Key: VDQPFFOORDNWQZ-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxyfuran-2(5H)-one is a substituted furanone derivative characterized by a hydroxyl group at position 4 and an ethyl substituent at position 3 of the furanone ring. Its molecular formula is C₆H₈O₃, and it belongs to the class of γ-hydroxybutenolides, which are known for their biological activities and roles as synthetic intermediates. The compound shares structural homology with tetronic acid (4-hydroxyfuran-2(5H)-one, C₄H₄O₃), a parent molecule in this family .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-4-5(7)3-9-6(4)8/h7H,2-3H2,1H3

InChI Key

VDQPFFOORDNWQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl positioning (C3 vs. C4) significantly affects hydrogen-bonding capacity and tautomeric equilibria. For instance, tetronic acid (C4-OH) readily forms intermolecular hydrogen bonds, whereas C3-hydroxy analogs exhibit stronger intramolecular interactions .
2.3 Spectral and Physicochemical Properties

NMR Shifts (¹H, δ ppm) :

  • This compound :
    • C3-Ethyl: ~1.2–1.4 (triplet, CH₃), 2.4–2.6 (quartet, CH₂)
    • C4-OH: Broad signal at ~5.5–6.0 (exchangeable) .
  • Tetronic Acid :
    • C4-OH: δ 10.2 (singlet), C5-H: δ 4.8–5.0 .
  • 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one :
    • C2-Methyl: δ 1.8–2.0; C5-Ethyl: δ 1.1–1.3 .

IR Data :

  • Hydroxyl stretching (~3200–3500 cm⁻¹) and carbonyl (C=O) peaks (~1750–1780 cm⁻¹) are consistent across analogs. Ethyl substituents introduce additional C-H stretches (~2850–2950 cm⁻¹) .

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